REACTION_CXSMILES
|
[C:1]1([C:7]2[CH:8]=[C:9]([CH:12]=O)[O:10][CH:11]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[BH3-]C#[N:16].[Na+]>CO>[C:1]1([C:7]2[CH:8]=[C:9]([CH2:12][NH2:16])[O:10][CH:11]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2|
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C=1C=C(OC1)C=O
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
NH4OAc
|
Quantity
|
6.7 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
380 mg
|
Type
|
reactant
|
Smiles
|
[BH3-]C#N.[Na+]
|
Type
|
CUSTOM
|
Details
|
Stir the reaction mixture under nitrogen for 12 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Upon completion of the reaction
|
Type
|
CONCENTRATION
|
Details
|
concentrate the resulting mixture
|
Type
|
ADDITION
|
Details
|
dilute with water (10 mL), basify with 1 N sodium hydroxide
|
Type
|
EXTRACTION
|
Details
|
extract with diethyl ether (2×10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry the organic phase (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C=1C=C(OC1)CN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 230 mg | |
YIELD: CALCULATEDPERCENTYIELD | 21.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |